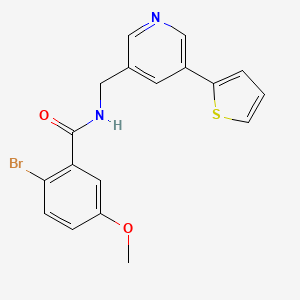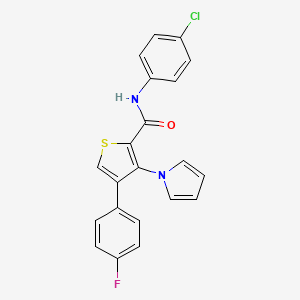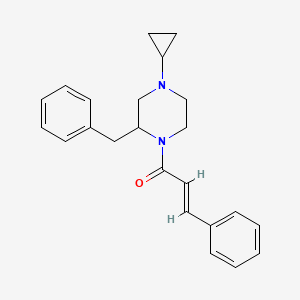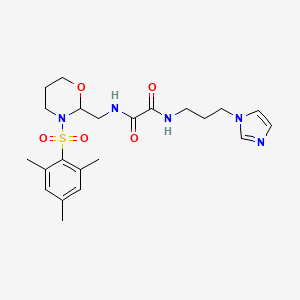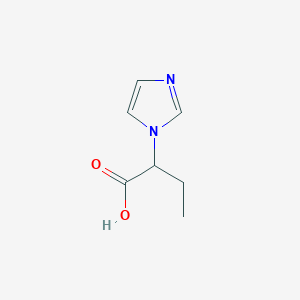
2-(1H-Imidazol-1-YL)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Imidazol-1-YL)butanoic acid is a chemical compound with the CAS Number: 1218602-78-8. It has a molecular weight of 154.17 . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of 2-(1H-Imidazol-1-YL)butanoic acid consists of a five-membered imidazole ring attached to a butanoic acid group . The InChI code for this compound is 1S/C7H10N2O2/c1-2-6(7(10)11)9-4-3-8-5-9/h3-6H,2H2,1H3,(H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving 2-(1H-Imidazol-1-YL)butanoic acid are not detailed in the literature, imidazole compounds are known to participate in a broad range of chemical reactions .Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-(1H-Imidazol-1-YL)butanoic acid derivatives, specifically amino acids based corrosion inhibitors, have been synthesized and characterized for their effectiveness in inhibiting corrosion on mild steel. These derivatives, namely AIZ-1, AIZ-2, and AIZ-3, were tested using electrochemical impedance and potentiodynamic polarization methods. AIZ-3 exhibited the highest inhibition efficiency of 96.08% at a low concentration, acting as a mixed-type inhibitor, with their adsorption behavior following the Langmuir adsorption isotherm. This research highlights the potential of these compounds in corrosion protection applications (Srivastava et al., 2017).
Chemosensors
Imidazole-based chemosensors, including derivatives of 2-(1H-Imidazol-1-YL)butanoic acid, have been developed for the reversible detection of cyanide and mercury ions. These compounds demonstrate the ability to sense CN- ions, resulting in the quenching of fluorescence. This research showcases the application of these compounds in environmental monitoring and safety (Emandi et al., 2018).
Bone Imaging Agents
A series of derivatives of 2-(1H-Imidazol-1-YL)butanoic acid were synthesized and labeled with 99mTc for use in bone imaging. These compounds, specifically MIPrDP, MIBDP, and MIPeDP, exhibited selective uptake in the skeletal system and rapid clearance from soft tissues, indicating their potential as superior bone imaging agents (Qiu et al., 2011).
Ionic Liquids and Solvent-Catalysts
Imidazole derivatives, such as 4-Imidazol-1-yl-butane-1-sulfonic acid, have been synthesized and characterized for their application as dual solvent-catalysts. These compounds have shown potential in various chemical reactions, including the acetylation of functionalized alcohols and phenols. This research demonstrates their utility in chemical synthesis and industry (Khaligh et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-imidazol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-6(7(10)11)9-4-3-8-5-9/h3-6H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIFBESXYBFFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-1-YL)butanoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-[[1-(2-phenoxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2564797.png)
![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2564799.png)
![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2564800.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl]methanesulfonamide](/img/structure/B2564803.png)
![3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2564804.png)
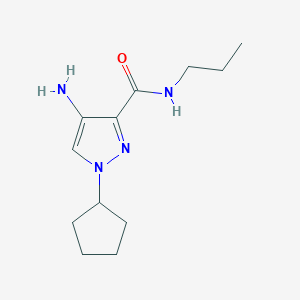
![5-methyl-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyrazine-2-carboxamide](/img/structure/B2564807.png)
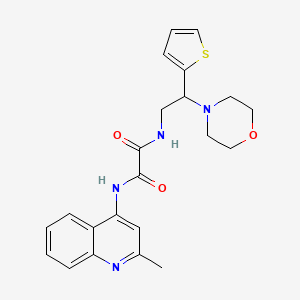
![1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B2564809.png)
![1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2564810.png)
